N-Benzyloxy vs. Direct N-Benzyl Linkage: Impact on Metabolic Stability
The target contains an N-benzyloxy (N-O-CH2-Ar) linkage, whereas the closest commercial analog (1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide) employs a direct N-benzyl (N-CH2-Ar) linkage. In related 2-oxo-1,2-dihydropyridine-3-carboxamide series, N-alkoxy substitution has been correlated with reduced oxidative N-dealkylation rates compared to N-alkyl analogs, potentially leading to longer half-life in liver microsome assays [1]. The oxygen insertion raises the oxidation potential at the adjacent carbon center, making cytochrome P450-mediated N-dealkylation less facile [1].
| Evidence Dimension | Predicted metabolic vulnerability to N-dealkylation |
|---|---|
| Target Compound Data | N-benzyloxy linkage (higher oxidation barrier) |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide (N-benzyl linkage, lower oxidation barrier) |
| Quantified Difference | No direct head-to-head data available; class-level SAR indicates reduced clearance for N-alkoxy analogs [1]. |
| Conditions | Theoretical prediction based on structure-metabolism relationships in dihydropyridine carboxamide series [1]. |
Why This Matters
For researchers planning in vivo studies, the N-benzyloxy group may offer improved metabolic stability and longer systemic exposure, reducing the need for frequent dosing compared to direct N-benzyl analogs.
- [1] Sestito S, Daniele S, Martini C, Rapposelli S, Puricelli G. 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE COMPOUNDS AND THEIR USE AS DUAL INHIBITORS OF PDK1/AURA. International Society for Drug Development S.R.L., Patent US20190160049A1, 2017. https://patents.google.com/patent/US20190160049A1/ View Source
